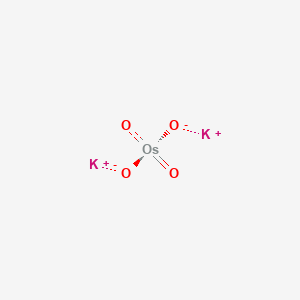

Potassiumdioxidodioxoosmium

Description

Overview of Osmium Chemistry in High Oxidation States

The chemistry of osmium is notable for the accessibility of high oxidation states, a characteristic that sets it apart within the platinum group metals.

Osmium was discovered in 1803 by the English chemist Smithson Tennant. rsc.orgwikipedia.org He identified the new element, along with iridium, in the black, insoluble residue left after dissolving crude platinum in aqua regia, a mixture of nitric and hydrochloric acids. rsc.orgshef.ac.ukbriandcolwell.com Tennant named the element "osmium" from the Greek word osme, meaning "smell" or "odor," due to the pungent and distinctive smell of its volatile oxide, osmium tetroxide (OsO₄). rsc.orgshef.ac.ukbritannica.com

Early research was challenging because osmium is an extremely dense, hard, and brittle metal, making it difficult to work with. britannica.com Despite these challenges, its unique chemical properties, particularly the formation of compounds in high oxidation states, have made it a subject of continuous interest in the scientific community.

Osmium in the +6 oxidation state is a cornerstone of modern chemistry, serving as a vital reagent and catalyst. Osmium(VI) compounds, such as potassium osmate(VI), are crucial precursors for generating osmium tetroxide (OsO₄), a powerful and selective oxidizing agent. nih.gov While OsO₄ is highly effective, it is also toxic and volatile; thus, the more stable and less hazardous Os(VI) salts are often preferred for in-situ generation of the tetroxide. wikipedia.org

In organic synthesis, osmium(VI) is famously used to catalyze dihydroxylation reactions, where two hydroxyl groups are added across a double bond. This chemistry is exemplified by the Sharpless Asymmetric Dihydroxylation, a method so significant it was recognized with a Nobel Prize. This reaction allows for the creation of chiral diols with high enantioselectivity, which are critical building blocks for pharmaceuticals and natural products.

In inorganic chemistry, Os(VI) complexes are foundational in synthesizing a wide array of organometallic and coordination compounds. acs.orgacs.org Research into osmium(VI) nitrido and hydroxo complexes continues to reveal novel reactivity and potential applications, from new catalytic cycles to materials science and anticancer agents. acs.orgresearchgate.net

The chemical behavior of Group 8 elements—iron (Fe), ruthenium (Ru), and osmium (Os)—shows distinct trends, especially concerning the stability of their oxides in high oxidation states. researchgate.net The stability of higher oxidation states increases significantly as one moves down the group from iron to osmium.

Iron is most commonly found in the +2 and +3 oxidation states, and its oxides, such as iron(II) oxide (FeO) and iron(III) oxide (Fe₂O₃), are basic in nature. quora.com Ruthenium, the next element in the group, can achieve higher oxidation states, including the +8 state in ruthenium tetroxide (RuO₄). wikipedia.org However, RuO₄ is a more aggressive and less stable oxidizing agent than its osmium counterpart. wikipedia.org

Osmium readily forms the relatively stable osmium tetroxide (OsO₄), showcasing its ability to exist in the +8 oxidation state. researchgate.netquora.com The oxides of metals in higher oxidation states tend to be more acidic. Consequently, while iron oxides are basic, RuO₄ and OsO₄ are acidic oxides. This trend highlights a key principle in transition metal chemistry: heavier elements in a group are better able to stabilize higher oxidation states.

Table 1: Comparison of Group 8 Metal Oxides

| Feature | Iron (Fe) | Ruthenium (Ru) | Osmium (Os) |

| Common Oxidation States | +2, +3 | +2, +3, +4 | +2, +3, +4, +6, +8 |

| Highest Oxidation State Oxide | Fe₂O₃ (+3) | RuO₄ (+8) | OsO₄ (+8) |

| Stability of Highest Oxide | Stable | Less stable, strong oxidant | More stable than RuO₄ |

| Acid-Base Nature of Highest Oxide | Basic (Fe₂O₃) | Acidic | Acidic |

Definition and Nomenclature of Potassium Osmate(VI)

The compound at the center of this discussion is a salt containing osmium in its +6 oxidation state.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is dipotassium (B57713);dioxido(dioxo)osmium;dihydrate . alfa-chemistry.comnih.gov This name precisely describes the components of the complex: two potassium ions (dipotassium) that balance the charge, an osmium center with two oxide (O²⁻) and two oxo (=O) ligands, and two water molecules of hydration (dihydrate). Tools like the Open Parser for Systematic IUPAC Nomenclature (OPSIN) are used to convert such names into chemical structures. ebi.ac.uk

In literature and commercial catalogs, Potassium dioxidodioxoosmium is known by several synonyms and formulas, which can describe different aspects of its structure. The most common representations are K₂OsO₄·2H₂O and K₂[OsO₂(OH)₄].

K₂OsO₄·2H₂O : This formula represents the compound as potassium osmate dihydrate. dcchemicals.com It is a simple empirical representation.

K₂[OsO₂(OH)₄] : This formula provides more structural insight, describing the coordination complex as containing a central osmium atom bonded to two oxo groups and four hydroxide (B78521) (-OH) groups. wikipedia.orgacs.org This structure, more accurately named dipotassium trans-tetrahydroxodioxoosmate(2-), is widely accepted as the true form of the anion in the solid state and in solution. cymitquimica.com

The compound is a purple, crystalline solid that is soluble in water. cymitquimica.com

Table 2: Synonyms and Formulas for Potassium Osmate(VI) Dihydrate

| Type | Representation |

| IUPAC Name | dipotassium;dioxido(dioxo)osmium;dihydrate nih.gov |

| Common Name | Potassium osmate(VI) dihydrate dcchemicals.com |

| Synonym | Potassium osmium(VI) oxide dihydrate dcchemicals.com |

| Synonym | Dipotassium tetrahydroxodioxoosmate nih.gov |

| Formula | K₂OsO₄·2H₂O dcchemicals.com |

| Structural Formula | K₂[OsO₂(OH)₄] acs.org |

| CAS Number | 10022-66-9 alfa-chemistry.comnih.gov |

Contextualization within Osmium Coordination Complexes

Osmium, a member of the platinum group metals, can exist in a wide range of oxidation states, from -2 to +8. scientificupdate.comwikipedia.org This versatility allows for the formation of a diverse array of coordination complexes. Potassium osmate(VI), with its central osmium atom in the +6 oxidation state, is a significant example of a high-valent osmium coordination compound. wikipedia.org The coordination sphere of the osmate anion, [OsO₂(OH)₄]²⁻, features an octahedral geometry with two trans-oxo ligands and four hydroxo ligands. wikipedia.org This "osmyl" core (OsO₂²⁺) is a common structural motif in osmium(VI) chemistry.

The stability and reactivity of potassium osmate make it a valuable starting material for the synthesis of other osmium complexes. smolecule.com It can undergo ligand exchange reactions, where the hydroxo groups are replaced by other ligands, leading to a variety of osmium(VI) derivatives. wikipedia.org For example, its reaction with ammonium (B1175870) salts produces osmyl tetra-ammine compounds. wikipedia.org Furthermore, it can be reduced to lower oxidation state osmium compounds, expanding its utility in the broader landscape of osmium coordination chemistry. wikipedia.org

Research Landscape and Scholarly Literature Overview

The study of osmium chemistry, including that of potassium osmate, has historically been less extensive than that of other transition metals, partly due to the rarity and the toxicity of its volatile tetroxide. nih.govsciencepublishinggroup.com However, research interest has grown over time as safe handling techniques have been developed and its unique catalytic properties have been recognized. sciencepublishinggroup.com

Evolution of Research Interests in Potassium Osmate(VI)

Initial interest in potassium osmate, following its discovery in the mid-19th century, was primarily focused on its fundamental chemical properties and reactions. wikipedia.org A significant turning point in the research landscape came with the discovery of its catalytic activity. The application of potassium osmate in the asymmetric dihydroxylation of olefins, a reaction of immense importance in organic synthesis, propelled it into the spotlight. heraeus-precious-metals.comchemimpex.com This catalytic process, particularly the Sharpless asymmetric dihydroxylation, allows for the stereoselective synthesis of chiral diols, which are crucial building blocks for pharmaceuticals and other complex organic molecules. heraeus-precious-metals.com

Dominant Research Paradigms and Emerging Trends

The dominant research paradigm surrounding potassium osmate has been its application as a catalyst in organic synthesis. heraeus-precious-metals.comchemimpex.com Its role as a powerful oxidizing agent for cleaving carbon-carbon double bonds to form ketones and carboxylic acids is also well-established. smolecule.com

Emerging trends in osmium chemistry suggest a broadening of applications for compounds like potassium osmate. numberanalytics.com There is growing interest in the development of novel osmium-based materials for applications in materials science and medicine. sciencepublishinggroup.comeuropa.eu For instance, osmium complexes are being investigated for their potential in anti-cancer drug discovery. sciencepublishinggroup.com The electrochemical properties of osmium compounds are also being explored for use in sensors and actuators. sciencepublishinggroup.com As the field of osmium catalysis continues to evolve, the development of new ligands and reaction conditions is expanding the scope of its applications, including integration with technologies like flow chemistry for more efficient and scalable syntheses. numberanalytics.com

| Compound Name | Chemical Formula |

| Potassium dioxidodioxoosmium | K₂[OsO₂(OH)₄] |

| Osmium Tetroxide | OsO₄ |

| Potassium Osmyl Oxalate | Not specified |

| Hexachloroosmic acid | H₂[OsCl₆] |

| Osmium | Os |

| Property | Value |

| Chemical Formula | K₂[OsO₂(OH)₄] |

| Appearance | Purple powder |

| Oxidation State of Osmium | +6 |

| Crystal Structure of Anion | Octahedral |

| Os=O Bond Distance | 1.75(2) Å |

| Os-OH Bond Distance | 1.99(2) Å |

| Solubility | Soluble in water, methanol (B129727) |

| Diamagnetic | Yes |

Properties

Molecular Formula |

K2O4Os |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

dipotassium;dioxido(dioxo)osmium |

InChI |

InChI=1S/2K.4O.Os/q2*+1;;;2*-1; |

InChI Key |

JMVOCSLPMGHXPG-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Os](=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Potassium Osmate Vi

Conventional and Advanced Synthetic Routes

The synthesis of potassium osmate(VI) can be achieved through several well-established methods, primarily involving either the oxidative fusion of osmium metal or the reduction of the higher-valent osmium tetroxide.

One of the primary methods for preparing potassium osmate(VI) is through the alkaline oxidative fusion of pure osmium metal. wikipedia.org This process involves heating osmium metal in the presence of a strong base, such as potassium hydroxide (B78521), and an oxidizing agent to achieve the Os(VI) oxidation state.

Alternatively, and more commonly, the synthesis starts from osmium tetroxide (OsO₄). This historically significant method, first documented by Edmond Frémy in 1844, involves the reduction of osmium tetroxide in an alkaline medium. wikipedia.orgchemicalbook.com A common reducing agent for this process is ethanol (B145695). wikipedia.org The reaction yields potassium osmate(VI) as a purple crystalline solid. guidechem.com

Table 1: Summary of Primary Synthetic Routes for Potassium Osmate(VI)

| Synthetic Route | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Alkaline Oxidative Fusion | Osmium Metal | Potassium Hydroxide, Oxidizing Agent | High-temperature fusion of osmium metal in an alkaline and oxidizing environment. wikipedia.org |

| Reduction of Osmium Tetroxide | Osmium Tetroxide (OsO₄) | Ethanol, Potassium Hydroxide | Reduction of Os(VIII) to Os(VI) in an alkaline alcoholic solution. wikipedia.org |

Potassium osmate(VI) is typically isolated as a dihydrate, K₂OsO₄·2H₂O, which is a hygroscopic, purple crystalline powder. guidechem.comsigmaaldrich.com This hydrated form is soluble in water and methanol (B129727) but insoluble in alcohol and ether. wikipedia.orgsigmaaldrich.com When dissolved in water, it forms a red or pink solution, while in methanol, it produces a blue solution. wikipedia.orgguidechem.com The compound is more stable in cold water under alkaline conditions; decomposition is accelerated by hot water or acid, which can lead to the formation of osmium tetroxide. wikipedia.org The synthesis procedures, particularly those involving aqueous alkaline solutions, naturally lead to the formation of the dihydrate.

The preparation of the anhydrous form is less commonly detailed in standard synthetic literature, as the dihydrate is the commercially available and frequently used form. Obtaining the anhydrous salt would typically involve carefully controlled dehydration of the dihydrate, though specific conditions must be managed to avoid decomposition of the osmate itself.

Optimizing the purity and yield of potassium osmate(VI) requires careful control over reaction conditions. When synthesizing from osmium tetroxide and ethanol, a common byproduct is potassium acetate. The purity of the final product can be significantly improved by removing this byproduct through recrystallization of the crude product in cold water.

To maximize the yield, it is crucial to manage the stoichiometry of the reactants and the alkalinity of the solution to ensure the complete conversion of the precursor to the desired Os(VI) state without promoting further reduction or disproportionation. The stability of potassium osmate is greater under alkaline conditions, so maintaining an appropriate pH throughout the synthesis and purification process helps prevent decomposition and loss of product. wikipedia.org

Precursor Chemistry and Reaction Conditions

The formation of potassium osmate(VI) is highly dependent on the choice of precursor and the specific conditions of the reaction environment.

Osmium tetroxide (OsO₄) is the most vital precursor for the synthesis of potassium osmate(VI). wikipedia.org As an Os(VIII) species, it is readily reduced to the Os(VI) state required for the formation of the osmate salt. The high toxicity and volatility of OsO₄ make its direct use in some applications challenging. The discovery and synthesis of the stable, water-soluble potassium osmate(VI) salt provided a safer and more convenient alternative for many chemical transformations.

Interestingly, while OsO₄ is the precursor to potassium osmate, the latter can also serve as a stable source to generate the active Os(VIII) species in situ for catalytic reactions. chemeurope.com For instance, in the Sharpless Asymmetric Dihydroxylation, the Os(VI) from potassium osmate is oxidized to a reactive Os(VIII) species, often OsO₄, which then participates in the catalytic cycle.

The reaction medium plays a critical role in the synthesis of potassium osmate(VI). An alkaline medium, typically a solution of potassium hydroxide, is essential for the reaction between osmium tetroxide and a reducing agent like ethanol. wikipedia.org The hydroxide ions participate in the formation of the final tetrahydroxodioxoosmate(VI) anion, [OsO₂(OH)₄]²⁻.

The stoichiometry of the reaction is precise. The balanced chemical equation for the synthesis using ethanol as the reducing agent is: 2 OsO₄ + C₂H₅OH + 5 KOH → CH₃CO₂K + 2 K₂[OsO₂(OH)₄] wikipedia.org

This equation highlights the specific molar ratios required for the efficient conversion of the osmium tetroxide precursor. The choice of solvent also influences the state of the resulting osmate complex in solution.

Table 2: Influence of Solvent on Potassium Osmate(VI) Solution Color

| Solvent | Resulting Solution Color | Indication |

|---|---|---|

| Water | Red / Pink | Formation of the hydrated osmate complex in aqueous solution. wikipedia.org |

| Dilute Alcohols | Pink | Formation of a complex with the alcohol. wikipedia.org |

| Methanol | Blue | Formation of a distinct complex in methanolic solution. wikipedia.orgguidechem.com |

| Alcohol / Ether | Insoluble | The salt does not dissolve in these non-polar organic solvents. wikipedia.org |

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal synthesis are methods that employ solvents under elevated temperatures and pressures to facilitate the dissolution and recrystallization of materials that are poorly soluble under ambient conditions. These techniques are widely used for the synthesis of inorganic complexes and materials.

However, for the synthesis of Potassium Osmate(VI) (K₂[OsO₂(OH)₄]), the predominant and historically established methods involve the alkaline oxidative fusion of osmium metal or the reduction of osmium tetroxide (OsO₄) in an alkaline medium, for instance, with ethanol. While solvothermal and hydrothermal routes are powerful for creating various metal-oxo complexes, their specific application for the direct synthesis of Potassium Osmate(VI) is not extensively documented in the reviewed scientific literature. The synthesis of osmium compounds can be complex and often requires precise control over reaction conditions, which for potassium osmate, are well-established through classical chemical routes.

Derivatization Pathways to Other Osmium(VI) Complexes

Potassium osmate(VI) is a valuable and stable precursor for the synthesis of a diverse range of other osmium compounds and complexes. Its reactivity allows for its transformation into organometallic and coordination complexes, which have significant applications, particularly in the field of catalysis. iieng.org

One of the most critical applications of potassium osmate is its role as a precursor to the highly reactive Osmium(VIII) species, osmium tetroxide, especially in catalytic processes like asymmetric dihydroxylation. In these catalytic cycles, the Os(VI) from potassium osmate is first oxidized to Os(VIII). Furthermore, potassium osmate serves as a starting material for producing other important precursors, such as hexahaloosmate(IV) complexes like (NH₄)₂OsCl₆. iieng.org

Ligand Exchange Reactions in Osmium(VI) Systems

Ligand exchange is a fundamental process in the derivatization of Osmium(VI) complexes. High-valent Os(VI) nitrido complexes, characterized by a metal-nitrogen triple bond (Os≡N), are particularly notable for their electrophilicity. nih.govacs.org This property makes them susceptible to attack by a variety of nucleophiles, leading to the formation of new Osmium(IV) or Osmium(V) species through ligand addition or exchange reactions. nih.govacs.org

The reactivity of these Os(VI) nitrido complexes can be tuned by the other ligands present in the coordination sphere. For instance, the addition of a ligand such as pyridine (B92270) trans to the nitrido group can significantly enhance reactivity. acs.org Research has demonstrated that Os(VI) nitrido complexes react with various nucleophiles, including enamines and cyanide, to generate novel complexes with substituted guanidine (B92328) or cyanamide (B42294) ligands. researchgate.netrsc.org

A summary of representative ligand exchange and addition reactions involving Os(VI) nitrido complexes is presented below.

| Starting Os(VI) Complex | Reactant / Nucleophile | Resulting Product Type | Reference |

| [OsVI(N)(L)(CN)₃]⁻ | Enamine (from ketone + aniline) | Osmium(III) complex with a substituted guanidine ligand | rsc.org |

| [OsVI(N)(L¹)(Cl)(OH₂)] | Cyanide (CN⁻) | (PPh₄)[OsVI(N)(L¹)(CN)(Cl)] | researchgate.net |

| Osmium(VI) Nitrido Complexes | Various Nucleophiles | Osmium(IV)/Osmium(V) complexes | nih.govacs.org |

Formation of Related Oxo and Hydroxoosmium(VI) Species

Potassium osmate itself is a key example of a hydroxoosmium(VI) species, with the chemical formula K₂[OsO₂(OH)₄], indicating a central osmium atom bonded to two oxo (=O) and four hydroxo (-OH) ligands. heraeus-precious-metals.com The chemistry of Osmium(VI) allows for the synthesis of a variety of related oxo and hydroxo complexes.

For example, the synthesis of dioxo dialkyl osmium(VI) complexes has been reported. proquest.com The reaction of specific precursor complexes with reagents like pyridine hydrochloride (py·HCl) or trimethylsilyl (B98337) chloride (Me₃SiCl) can yield a mixture of cis- and trans-Os(O)(CH₂SiMe₃)₂Cl₂. proquest.com This demonstrates the conversion of a dioxo species into a mono-oxo species through a reaction that replaces an oxo group and other ligands.

The stability of the hexacoordinate [OsO₂(OH)₄]²⁻ anion has been supported by relativistic Density Functional Theory (DFT) calculations, which contrast it with related ruthenium chemistry where a five-coordinate species is often favored. The formation of these species is central to the catalytic activity of osmium compounds, where intermediates involving Os-O and Os-OH bonds are frequently invoked. baranlab.org

Stereoselective Synthesis of Novel Osmium(VI) Compounds

The stereochemistry of Osmium(VI) complexes plays a crucial role in their most famous application: the stereoselective dihydroxylation of alkenes. heraeus-precious-metals.commasterorganicchemistry.com Potassium osmate is a primary catalyst for this transformation, which converts an alkene into a diol with a specific, predictable three-dimensional arrangement (stereochemistry).

The key step in this process is the reaction between the alkene and an osmium(VIII) species (often generated in situ from potassium osmate) to form an intermediate osmium(VI) monoglycolate ester, also known as an osmate ester. wikipedia.orgskku.edu This reaction is a concerted [3+2] cycloaddition, meaning the two new carbon-oxygen bonds are formed in a single step on the same face of the alkene. wikipedia.org This mechanism dictates the cis-stereochemistry of the resulting diol. wikipedia.org

The stereoselectivity of the reaction can be controlled by adding chiral ligands, typically alkaloids or their derivatives, which coordinate to the osmium center. skku.edu This chiral Osmium(VI) intermediate then reacts preferentially with one face of the alkene, leading to the formation of one enantiomer of the diol product in excess. This method is known as the Sharpless Asymmetric Dihydroxylation. heraeus-precious-metals.com

Furthermore, in other Osmium(VI) systems, existing ligands can direct the stereochemical outcome of a reaction. It has been noted that in certain Os(VI) nitrido complexes, the nitrido ligand can exert a directing effect, causing incoming nucleophiles to add in a stereospecific manner. acs.org

Mechanistic Investigations of Chemical Reactivity and Catalysis with Potassium Osmate Vi

Elucidation of Reaction Pathways

Understanding the detailed sequence of bond-making and bond-breaking events is crucial for optimizing existing catalytic systems and designing new ones. Mechanistic studies focus on distinguishing between different possible pathways and identifying key reactive intermediates.

Catalytic reactions can proceed through either concerted or stepwise mechanisms. A concerted reaction occurs in a single step where all bond formations and cleavages happen simultaneously, passing through a single transition state. youtube.com A stepwise mechanism involves two or more distinct steps, featuring one or more reactive intermediates. youtube.com

In the context of osmium-catalyzed reactions, such as the widely used Sharpless asymmetric dihydroxylation of olefins, this distinction is critical. The catalytic cycle begins with the oxidation of the Os(VI) precatalyst to an Os(VIII) species (osmium tetroxide). This Os(VIII) oxide then reacts with the alkene. The key cycloaddition step to form the osmate ester intermediate has been a subject of significant study. Computational and experimental evidence often points towards a highly asynchronous, yet concerted, pathway for this cycloaddition. nih.govresearchgate.net However, in some pericyclic reactions, the energy difference between a concerted transition state and a stepwise pathway involving a diradical intermediate can be very small, suggesting that the two mechanisms may compete. nih.gov For many diyne cycloadditions, the potential energy surface can be flat, favoring a stepwise mechanism. nih.gov The specific mechanism can be influenced by factors such as substrate structure, ligands, and reaction conditions.

The direct observation and characterization of reaction intermediates provide the most compelling evidence for a proposed reaction mechanism. Due to their transient nature, these species are often difficult to detect.

In the osmium-catalyzed dihydroxylation of alkenes, a critical intermediate is the cyclic osmate(VI) ester, formed from the reaction of osmium tetroxide (Os(VIII)) with the alkene. While typically too reactive to isolate, its presence is strongly supported by kinetic data and isotopic labeling studies. In some cases, related osmium(VI) ester complexes have been detected kinetically as short-lived intermediates. researchgate.net For example, studies on the aqueous dihydroxylation of chloroethylenes showed that the reaction proceeds in two distinct steps, with the first step being the rapid formation of a 1:1 adduct, identified as the osmium(VI) ester. researchgate.net

In other osmium-mediated transformations, different intermediates have been identified. For instance, in the reaction of osmium(VI) nitrido complexes with cyanide, paramagnetic osmium(III) phosphoranimine complexes have been isolated and characterized by X-ray crystallography. researchgate.net Similarly, reactions involving azide (B81097) can lead to stable osmium(II) dinitrogen complexes or osmium(III) tetrazolate complexes, which have also been structurally characterized. colab.ws The successful identification of such intermediates is vital for confirming multi-step reaction pathways and understanding the intricate electronic and structural changes the osmium catalyst undergoes during a reaction. researchgate.net

Kinetic Studies of Oxidation and Ligand Exchange Processes

Kinetic investigations are fundamental to understanding the mechanistic pathways of reactions involving potassium osmate(VI), known systematically as Potassiumdioxidodioxoosmium. Studies focusing on oxidation reactions, such as the dihydroxylation of olefins, reveal that the reaction rates are intricately dependent on the concentrations of the substrate, the osmium catalyst, and any co-oxidants present. This complex interplay suggests that multiple species are involved in the reaction mechanism. For instance, in certain asymmetric dihydroxylation processes, elevated concentrations of the olefin substrate can paradoxically lead to a decrease in enantiomeric excess, pointing to the existence of a secondary, less selective catalytic cycle that may become dominant under these conditions.

The rate-determining step in these catalytic cycles is not fixed and can vary based on specific reaction conditions. In some scenarios, the hydrolysis of the cyclic osmate ester intermediate to release the diol product is the slowest step. In others, particularly within catalytic systems, the re-oxidation of the Os(VI) species back to the active Os(VIII) state can be the turnover-limiting step.

Table 1: Factors Influencing Reaction Kinetics in Osmium-Catalyzed Oxidations

| Factor | Observation | Potential Mechanistic Implication |

| Substrate Concentration | High olefin concentrations can decrease enantioselectivity. | A secondary, less selective catalytic cycle may become more prominent. |

| Co-oxidant Nature | The choice of co-oxidant affects the rate of catalyst regeneration. | The re-oxidation of Os(VI) to Os(VIII) can be the rate-limiting step. |

| Ligand Exchange Rate | Slower ligand exchange can lead to lower overall reaction conversion. nih.govmdpi.com | The formation of active catalytic species or release of product may be hindered. |

| pH and Solvent | Reaction conditions significantly impact the rates of individual steps and intermediate stability. | The protonation state of intermediates and the solubility of reactants are altered. |

Stoichiometric and Catalytic Reactivity Modes

Differentiation Between Stoichiometric Reagent Use and Catalytic Turnover

Potassium osmate(VI) exhibits dual reactivity, functioning as both a stoichiometric reagent and a catalyst precursor. The fundamental distinction lies in the consumption and regeneration of the osmium species during the reaction.

In stoichiometric mode , a full equivalent of the osmium compound is used to effect a chemical transformation. An example is the oxidative cleavage of olefins to yield carboxylic acids or ketones. msu.edu In this capacity, the Os(VI) is consumed during the reaction and is not regenerated. This approach is often less desirable due to the high cost and toxicity associated with osmium compounds, making large-scale stoichiometric use impractical. masterorganicchemistry.comwikipedia.org

In catalytic mode , only a small, sub-stoichiometric amount of potassium osmate is required. masterorganicchemistry.com It serves as a precursor to the active catalyst, which is typically an Os(VIII) species like osmium tetroxide. This active catalyst performs the desired oxidation (e.g., dihydroxylation of an alkene) and is reduced back to the Os(VI) state. A co-oxidant is then used to regenerate the Os(VIII) species, allowing the cycle to repeat many times. masterorganicchemistry.comchemistrylearner.com This catalytic turnover makes the process far more efficient and economical. researchgate.net The use of catalytic amounts of osmium with a stoichiometric co-oxidant is the basis for widely used transformations like the Upjohn and Sharpless asymmetric dihydroxylations. masterorganicchemistry.comwikipedia.orgechemi.com

Table 2: Comparison of Stoichiometric vs. Catalytic Use of Potassium Osmate(VI)

| Feature | Stoichiometric Use | Catalytic Use |

| Osmium Quantity | 1 equivalent or more (consumed) | Sub-stoichiometric (e.g., 1-2 mol%) (regenerated) masterorganicchemistry.com |

| Primary Role | Direct oxidizing agent | Precursor to the active catalyst |

| Regeneration | Not applicable; osmium is a consumed reactant | Essential for turnover; requires a co-oxidant chemistrylearner.com |

| Efficiency | Lower; one mole of osmate per mole of substrate | Higher; one mole of osmate transforms many moles of substrate |

| Typical Reaction | Oxidative cleavage of olefins msu.edu | Dihydroxylation of olefins wikipedia.orgalfachemic.com |

| Economic Viability | Generally poor due to high cost of osmium wikipedia.org | Favorable; minimizes use of expensive metal researchgate.netechemi.com |

Role of Co-oxidants and Reductants in Catalytic Systems

In catalytic systems employing potassium osmate, co-oxidants are indispensable for maintaining the catalytic cycle. The primary catalytic cycle for reactions like dihydroxylation involves the reduction of an active Os(VIII) species to Os(VI) upon reacting with the substrate (e.g., an alkene). chemistrylearner.com The crucial role of the co-oxidant is to re-oxidize the Os(VI) species back to the catalytically active Os(VIII) state, thus regenerating the catalyst for subsequent turnovers. chemistrylearner.comechemi.com

Commonly used co-oxidants include N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). The choice of co-oxidant can significantly influence the reaction's outcome and efficiency. For instance, the Upjohn dihydroxylation process famously uses NMO to regenerate osmium tetroxide from the reduced osmate ester. wikipedia.orgechemi.com More recently, greener alternatives such as molecular oxygen or air have been explored as the terminal oxidant, often requiring specific pH conditions for optimal performance. acs.org

While the term "reductant" is less common in the main catalytic cycle, the substrate itself (e.g., the alkene) acts as the reductant for the Os(VIII) species. In some contexts, a reducing agent like sodium bisulfite may be used in a separate, subsequent step to hydrolyze the stable osmate ester intermediate and liberate the diol product, particularly when osmium tetroxide is used stoichiometrically. masterorganicchemistry.com However, in modern catalytic systems with co-oxidants like NMO, this separate reduction step is often unnecessary as the osmate ester is cleaved under the reaction conditions. masterorganicchemistry.com

Table 3: Common Co-oxidants in Osmium Catalysis

| Co-oxidant | Abbreviation | Typical Reaction | Role |

| N-methylmorpholine N-oxide | NMO | Upjohn Dihydroxylation | Regenerates Os(VIII) from Os(VI) wikipedia.orgechemi.com |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | Sharpless Asymmetric Dihydroxylation | Re-oxidizes the osmium catalyst in the presence of a chiral ligand |

| Hydrogen Peroxide | H₂O₂ | Milas Dihydroxylation | Stoichiometric oxidant, though can lead to over-oxidation wikipedia.org |

| Molecular Oxygen / Air | O₂ | Green Dihydroxylation Variants | Acts as the terminal oxidant, often requiring specific pH control acs.org |

Catalyst Regeneration and Deactivation Pathways

Catalyst Regeneration is the cornerstone of osmium-catalyzed oxidations, enabling high turnover numbers with minimal metal loading. The most common regeneration pathway involves a chemical co-oxidant, such as NMO, which transfers an oxygen atom to the Os(VI) species to reform the active Os(VIII) catalyst. echemi.comkhanacademy.org This process allows a catalytic amount of the osmium precursor to facilitate the conversion of a large amount of substrate. echemi.com Alternative regeneration strategies have also been developed, including electrochemical methods where an anode replaces the chemical co-oxidant to perform the re-oxidation.

Despite the efficiency of these systems, catalyst deactivation can occur through several pathways, diminishing the catalyst's lifetime and effectiveness. Potential deactivation mechanisms for osmium catalysts include:

Formation of Inactive Species : The catalyst can be converted into a form that is inactive under the reaction conditions. For example, Os(VI) may be reduced to lower oxidation states like Os(IV) (e.g., as osmium dioxide), which are not easily re-oxidized to Os(VIII). wikipedia.org The formation of stable hydroxido species (Os-OH) in aqueous media can also lead to inactive complexes that are resistant to substitution and further reaction. rsc.org

Ligand Degradation : In asymmetric catalysis, the chiral ligands that confer stereoselectivity can degrade under the oxidative conditions, leading to a loss of enantioselectivity over time.

Chemical Poisoning : Impurities in the substrate or solvent can bind strongly to the osmium center, blocking the active site and preventing it from participating in the catalytic cycle.

Physical Decomposition : Potassium osmate itself can slowly decompose in aqueous solutions, especially when heated or under acidic conditions, to form the volatile and toxic osmium tetroxide. wikipedia.org If not contained, loss of the volatile OsO₄ from the reaction medium represents a deactivation pathway.

Mitigation strategies often involve careful control of reaction parameters such as pH, temperature, and substrate purity to minimize side reactions and prolong the life of the active catalytic species. rsc.org

Applications in Advanced Organic Synthesis Catalysis Employing Potassium Osmate Vi

Diastereoselective Dihydroxylation of Alkenes

The conversion of an alkene to a vicinal diol through the addition of two hydroxyl groups is a fundamental oxidation reaction known as dihydroxylation. wikipedia.org When this process is catalyzed by osmium compounds, such as potassium osmate(VI), it proceeds with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com This stereochemical outcome is a direct result of the reaction mechanism.

Historical Development of Osmium-Catalyzed Dihydroxylation

The use of osmium tetroxide (OsO4) for the dihydroxylation of alkenes has a long history, valued for its reliability and efficiency in producing syn-diols. wikipedia.orgmasterorganicchemistry.com However, the high cost and toxicity of OsO4 necessitated the development of catalytic methods. wikipedia.orgscispace.com

Early methods, such as the Milas hydroxylation introduced in the 1930s, used hydrogen peroxide as a stoichiometric oxidant alongside catalytic OsO4. wikipedia.orgscispace.com While effective, this method often suffered from low chemoselectivity due to overoxidation of the diol product. wikipedia.orgscispace.com

A significant advancement came in 1973 with the development of the Upjohn dihydroxylation. wikipedia.orgorganic-chemistry.org This procedure utilizes N-methylmorpholine N-oxide (NMO) as a co-oxidant to regenerate the Os(VIII) catalyst from the reduced Os(VI) species formed during the reaction. wikipedia.orgorganic-chemistry.org The use of NMO allowed for the reaction to be performed with only catalytic amounts of the expensive osmium tetroxide, though it was not effective for dihydroxylating tetrasubstituted alkenes. wikipedia.orgorganic-chemistry.org

Further refinement led to the Sharpless asymmetric dihydroxylation, which not only operates catalytically but also controls the enantioselectivity of the reaction. wikipedia.orgwikipedia.org This method, developed by K. Barry Sharpless, employs potassium ferricyanide (B76249) (K3[Fe(CN)6]) as the stoichiometric oxidant in combination with chiral ligands. wikipedia.org The use of potassium osmate(VI) dihydrate (K2OsO2(OH)4) as a stable, non-volatile source of the osmium catalyst is a key feature of modern protocols, enhancing the safety and practicality of the reaction. wikipedia.orgyoutube.com

Mechanism of Osmate Ester Formation and Hydrolysis

The mechanism of osmium-catalyzed dihydroxylation is a well-established two-step process that accounts for the observed syn-stereochemistry. jove.com

Osmate Ester Formation : The reaction begins with the active catalyst, osmium tetroxide (OsO4), which is an electrophilic oxidant. jove.com It undergoes a concerted [3+2] cycloaddition with the alkene. organic-chemistry.orgwikipedia.org In this step, the π bond of the alkene reacts with two of the Os=O bonds, forming a five-membered cyclic osmate ester intermediate. masterorganicchemistry.comjove.com Because both oxygen atoms are delivered simultaneously from the same molecule of OsO4 to one face of the alkene, the resulting stereochemistry is syn. jove.comyoutube.com

Hydrolysis : The formed osmate ester is relatively stable but can be hydrolyzed to yield the vicinal diol. masterorganicchemistry.com This cleavage of the osmium-oxygen bonds liberates the desired diol product and a reduced osmium(VI) species. wikipedia.orgyoutube.com The hydrolysis step does not affect the stereochemistry established during the cycloaddition. jove.com The reduced osmium catalyst is then re-oxidized back to Os(VIII) by a stoichiometric co-oxidant (like NMO or potassium ferricyanide), allowing the catalytic cycle to continue. organic-chemistry.orgorganic-chemistry.org The hydrolysis is often considered the rate-limiting step of the cycle. wikipedia.org Additives such as methanesulfonamide (B31651) can be used to accelerate this step, particularly for non-terminal alkene substrates. wikipedia.org

Scope and Limitations in Diverse Organic Substrates

Osmium-catalyzed dihydroxylation is a highly reliable and general method applicable to a wide variety of alkenes. wikipedia.org The reaction is highly site-selective, preferentially reacting with the most electron-rich double bond in a polyunsaturated substrate. wikipedia.org

Scope:

Substitution Pattern: The reaction is effective for alkenes with various substitution patterns, including mono-, di-, and trisubstituted olefins. wikipedia.org

Functional Group Tolerance: The Upjohn and Sharpless conditions are tolerant of many different functional groups, making the reaction broadly applicable in complex molecule synthesis. wikipedia.org

Stereoselectivity: The syn-addition is highly predictable, providing reliable stereochemical outcomes.

Limitations:

Tetrasubstituted Alkenes: The Upjohn protocol is generally not effective for the dihydroxylation of tetrasubstituted alkenes. wikipedia.org

Electron-Deficient Alkenes: Alkenes that are electron-deficient tend to react slowly with the electrophilic osmium tetroxide catalyst.

Overoxidation: While less of an issue than in early methods, overoxidation of the product diol to a dicarbonyl compound can sometimes occur, particularly with stronger oxidants or harsher conditions. wikipedia.org

Secondary Catalytic Cycle: In the asymmetric version, a secondary catalytic cycle can sometimes compete, leading to a reduction in enantioselectivity. This is more prevalent at higher olefin concentrations. orgsyn.org

Enantioselective Asymmetric Dihydroxylation (Sharpless AD)

The Sharpless Asymmetric Dihydroxylation (AD) is a landmark achievement in organic synthesis, enabling the conversion of prochiral alkenes into optically active vicinal diols with high enantioselectivity. nih.govalfa-chemistry.com The reaction utilizes a catalytic amount of potassium osmate(VI), a stoichiometric oxidant (typically potassium ferricyanide), and a catalytic quantity of a chiral ligand. wikipedia.orgorganic-chemistry.org

Chiral Ligand Design and their Role in Stereocontrol

The key to the high enantioselectivity of the Sharpless AD is the use of chiral ligands that coordinate to the osmium center. wikipedia.orgbuchler-gmbh.com These ligands create a chiral environment around the catalyst, forcing the alkene to approach from a specific face, thereby directing the dihydroxylation to one of the two enantiotopic faces of the double bond. youtube.com

The most successful ligands are derivatives of cinchona alkaloids, specifically dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). alfa-chemistry.combuchler-gmbh.com These are pseudoenantiomers, and their use leads to opposite enantiomers of the diol product. wikipedia.org The ligands are typically dimeric ethers, with two alkaloid units linked by a central aromatic spacer, such as a phthalazine (B143731) (PHAL) group. buchler-gmbh.com The most common ligands are (DHQ)2-PHAL and (DHQD)2-PHAL. alfa-chemistry.com

The ligand is believed to accelerate the reaction and transfer the chiral information by forming a complex with osmium tetroxide. organic-chemistry.org This complex then performs the enantioselective [3+2] cycloaddition with the alkene. wikipedia.org The choice between the (DHQ)2-PHAL or (DHQD)2-PHAL ligand dictates which face of the alkene is hydroxylated, allowing for predictable synthesis of the desired diol enantiomer. alfa-chemistry.com

| Ligand | Derived From | Selectivity Mnemonic |

| (DHQ)2-PHAL | Dihydroquinine (DHQ) | Delivers hydroxyls to the α-face (bottom face) of the alkene when drawn in a standard orientation. |

| (DHQD)2-PHAL | Dihydroquinidine (DHQD) | Delivers hydroxyls to the β-face (top face) of the alkene when drawn in a standard orientation. |

Catalyst Systems and Reaction Conditions for High Enantioselectivity

For convenience and reliability, the reagents for the Sharpless AD are commercially available as pre-packaged mixtures known as AD-mix. organic-chemistry.orgbuchler-gmbh.com These mixes contain the potassium osmate(VI) catalyst, the stoichiometric oxidant K3Fe(CN)6, potassium carbonate as a base, and the appropriate chiral ligand. nih.gov

AD-mix-α contains the (DHQ)2-PHAL ligand. nih.govbuchler-gmbh.com

AD-mix-β contains the (DHQD)2-PHAL ligand. nih.govbuchler-gmbh.com

The reaction is typically carried out in a buffered, two-phase solvent system, such as tert-butanol (B103910) and water, to maintain a stable, slightly basic pH, as the reaction proceeds more rapidly under these conditions. organic-chemistry.org The potassium carbonate in the AD-mix helps to maintain this optimal pH. nih.govyoutube.com

Achieving high enantioselectivity requires careful control of reaction conditions:

Temperature: Reactions are often run at low temperatures (e.g., 0 °C) to enhance enantioselectivity. wikipedia.org

Olefin Concentration: High concentrations of the alkene can be detrimental to enantioselectivity, as a non-ligated dihydroxylation can occur, leading to the racemic product. organic-chemistry.orgorgsyn.org Slow addition of the olefin can mitigate this issue in large-scale reactions. orgsyn.org

pH Control: Maintaining a constant pH can lead to improved reaction rates and higher enantioselectivities. For instance, a pH of 12.0 has been found to improve rates for internal olefins, while a pH of 10.0 can enhance enantioselectivity for terminal olefins. researchgate.net

The table below shows representative results for the Sharpless Asymmetric Dihydroxylation of various alkenes, demonstrating the high enantiomeric excess (ee) achievable with the AD-mix systems.

| Alkene Substrate | AD-mix Used | Product Enantiomeric Excess (% ee) |

| Stilbene | AD-mix-β | >99 |

| α-Methylstyrene | AD-mix-β | 96 |

| 1-Decene | AD-mix-β | 97 |

| Styrene | AD-mix-β | 97 |

| Methyl trans-cinnamate | AD-mix-β | 97 |

Data synthesized from typical results reported in organic chemistry literature.

Applications in Complex Molecule Synthesis

Potassium osmate(VI) is a versatile and valuable reagent in the synthesis of complex and biologically active molecules. a2bchem.com Its utility as a catalyst is particularly noteworthy in the creation of intricate molecular architectures, making it an indispensable tool for organic chemists. a2bchem.com The compound serves as a key reagent in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).

Specific applications in the stereoselective synthesis of complex organic molecules include the formation of β-N-Glycopyranosides and carboranylated diols, which possess adjacent stereocenters. For example, it is used as a reagent in the synthesis of Amphidinolide B, a compound that has demonstrated potent antitumor activity against human solid and blood tumor cells. chemicalbook.com Potassium osmate(VI) facilitates these complex transformations, enabling the construction of molecules with high degrees of stereochemical control.

Amidohydroxylation and Aminohydroxylation Reactions

Potassium osmate(VI) is a suitable catalyst for the amidohydroxylation of olefins. The osmium-catalyzed asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of olefins into valuable enantioenriched vicinal amino alcohols. organic-chemistry.orgnih.gov This reaction involves the suprafacial, vicinal addition of a nitrogen-containing moiety (from various nitrogen sources) and a hydroxyl group across a carbon-carbon double bond. nih.gov A significant challenge in this field has been controlling the regiochemical and stereochemical outcome. researchgate.netresearchgate.net A novel approach involves the use of a tethered carbamate (B1207046) to promote an intramolecular aminohydroxylation, which provides reliable and predictable control over the reaction's regiochemistry. researchgate.netresearchgate.net

Scope of Substrates and Nitrogen Sources

The osmium-catalyzed aminohydroxylation reaction exhibits a broad scope with respect to both the olefin substrate and the nitrogen source employed.

Substrates: The reaction is applicable to a wide range of unsaturated compounds. Cinnamate (B1238496) esters have been studied extensively, where the choice of ligand can dramatically influence the regioselectivity of the addition. organic-chemistry.org The reaction has also been successfully applied to various allylic alcohols by tethering a carbamate nitrogen source to the hydroxy group, thereby directing the intramolecular reaction. researchgate.net This "tethered aminohydroxylation" (TA) has been demonstrated on acyclic systems as well as 6- and 7-membered rings, with varying degrees of stereocontrol. researchgate.net

Nitrogen Sources: A variety of nitrogen sources can be utilized in these reactions, expanding their synthetic utility. Initially, sulfonamides and carbamates were common. organic-chemistry.org The scope has since been broadened to include amino-substituted heterocycles, allowing for the direct introduction of complex, biologically relevant substructures onto hydrocarbon backbones. nih.gov More recently, N-bromo, N-lithio salts of primary carboxamides have been introduced as efficient nitrogen sources. organic-chemistry.org Aliphatic carboxamides like butyramide (B146194) and acetamide (B32628) have shown excellent results, while α-chloro-N-bromoacetamide is particularly useful as the resulting amide can be easily deprotected. organic-chemistry.org

Table 1: Substrates and Nitrogen Sources in Osmium-Catalyzed Aminohydroxylation

| Substrate Class | Example Substrate | Nitrogen Source Type | Example Nitrogen Source | Product Type |

|---|---|---|---|---|

| Cinnamate Esters | Methyl Cinnamate | Chiral Ligand Modifier | Anthraquinone (B42736) (AQN) Ligands | Phenyl Serine Derivatives |

| Allylic Alcohols | Allyl Alcohol | Tethered Carbamate | Trichloroethyl Carbamate | Hydroxyoxazolidinone |

| General Olefins | Styrene | Primary Carboxamide Salt | N-bromo,N-lithio Butyramide | Vicinal Amino Alcohol |

Mechanism of Amidoosmate Intermediate Formation

The mechanism of osmium-catalyzed aminohydroxylation reactions is analogous to the more widely known dihydroxylation. The catalytic cycle involves the active Os(VIII) species reacting with an alkene. In the tethered aminohydroxylation (TA) reaction, a proposed mechanism involves the formation of a crucial intermediate osmate ester. researchgate.net

The process begins with the oxidation of the Os(VI) precatalyst, potassium osmate, to a more reactive Os(VIII) species. This species then coordinates with the olefin. In the case of the TA reaction, the intramolecular nature of the process facilitates the formation of a cyclic intermediate. The tethered carbamate delivers the nitrogen atom to one face of the double bond while the osmium delivers an oxygen atom to the same face, resulting in a syn-addition. This forms a stable cyclic amidoosmate(VI) ester intermediate. researchgate.net This intermediate has been isolated and characterized by X-ray crystallography, confirming the syn-stereoselectivity of the addition step. researchgate.net The final amino alcohol product is then released upon hydrolysis of this osmate ester, and the Os(VI) species is reoxidized to Os(VIII) to continue the catalytic cycle. researchgate.net

Stereochemical Control in Nitrogen-Containing Product Formation

Achieving high stereochemical control is a critical aspect of the asymmetric aminohydroxylation (AA) reaction. Several strategies have been developed to dictate the stereochemical outcome.

One of the most effective methods for controlling regioselectivity and stereoselectivity is the tethered aminohydroxylation (TA) approach. researchgate.netresearchgate.net By tethering the nitrogen source (e.g., a carbamate) to the substrate, the intramolecular cyclization proceeds with a predictable syn-addition of the nitrogen and oxygen groups. researchgate.net This strategy has proven highly effective for various allylic alcohols, including those in cyclic systems, yielding products with excellent regio- and stereocontrol. researchgate.net

For intermolecular reactions, the choice of chiral ligand is paramount. The Sharpless asymmetric aminohydroxylation utilizes cinchona-based ligands to induce enantioselectivity. organic-chemistry.org Interestingly, the core structure of these ligands can reverse the regioselectivity of the reaction without compromising stereoselectivity. For instance, using ligands with an anthraquinone (AQN) core instead of the standard phthalazine (PHAL) core in the aminohydroxylation of cinnamates leads to a dramatic reversal in regioselection, favoring the formation of phenyl serines over isoserines. organic-chemistry.org

Furthermore, substrate-based strategies can influence the stereochemical outcome. A strategy employing an exocyclic stereocenter has been used to achieve diastereocontrol in the TA reaction, affording anti-selective products in good to excellent yields with high diastereoselectivity. nih.gov The combination of steric and electronic factors of the substrate, along with the catalyst-substrate interaction, plays a role in controlling the regiochemistry of the reaction. knu.ac.kr

Table 2: Strategies for Stereochemical Control

| Control Strategy | Method | Effect | Example |

|---|---|---|---|

| Ligand Control | Use of chiral cinchona alkaloid-derived ligands (e.g., PHAL vs. AQN core). | Induces enantioselectivity and controls regioselectivity. | Reversal of regioselectivity in cinnamate aminohydroxylation. organic-chemistry.org |

| Substrate Control (Intramolecular) | Tethering the nitrogen source (e.g., carbamate) to the substrate. | Enforces a specific regiochemistry and syn-stereochemistry. | Tethered aminohydroxylation of allylic alcohols. researchgate.net |

| Substrate Control (Diastereocontrol) | Introducing a stereocenter on the substrate, external to the reacting olefin. | Induces diastereoselectivity, favoring one diastereomer over another. | Use of an exocyclic stereocenter to achieve anti-selectivity. nih.gov |

Oxidative Cleavage and Degradation Reactions

Potassium osmate(VI), often as a precursor to osmium tetroxide, is a potent oxidizing agent capable of facilitating the oxidative cleavage of carbon-carbon multiple bonds. chemicalbook.com This reaction is a powerful tool in organic synthesis, allowing for the transformation of alkenes into smaller, oxygenated fragments like ketones, carboxylic acids, and aldehydes. msu.edugoogle.com

Cleavage of Carbon-Carbon Multiple Bonds

The osmium-catalyzed oxidative cleavage of olefins provides a versatile method for accessing carboxylic acids and ketones. msu.edu The reaction typically employs a catalytic amount of an osmium source, such as potassium osmate or osmium tetroxide, in conjunction with a stoichiometric co-oxidant. msu.edugoogle.com Oxone (potassium peroxymonosulfate) is a commonly used co-oxidant for this purpose. msu.edu

The outcome of the cleavage depends on the substitution pattern of the alkene:

Geminal or Vicinal Disubstituted Alkenes: These substrates are cleaved to produce ketones. msu.edu

Monosubstituted Alkenes: These are cleaved to yield the corresponding carboxylic acids. msu.edu

Unsubstituted Terminal Alkenes: These are oxidized to carbon dioxide. libretexts.org

Potassium osmate is considered a cheaper, less volatile, and easier-to-handle alternative to the highly toxic osmium tetroxide, making it advantageous for these transformations. msu.edugoogle.com Studies have shown that when potassium osmate is used as the catalyst source with Oxone, the formation of undesired diol byproducts from the hydrolysis of the osmate ester intermediate is minimal. msu.edu This methodology has been successfully applied to the synthesis of lactones through the oxidative cleavage of alkenols. msu.edu While stronger oxidizing agents like potassium permanganate (B83412) can also effect oxidative cleavage, osmium-based methods often provide cleaner reactions. libretexts.orgyoutube.com

Table 3: Products of Oxidative Cleavage of Alkenes using Osmium Catalysis

| Alkene Substitution Pattern | Substrate Example | Product(s) |

|---|---|---|

| Monosubstituted | Styrene | Benzoic acid |

| Vicinal Disubstituted (Internal) | trans-Stilbene | 2 equivalents of Benzoic acid |

| Geminal Disubstituted (Terminal) | α-Methylstyrene | Acetophenone |

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Potassiumdioxidodioxoosmium / Potassium Osmate(VI) | K₂[OsO₂(O)₂] or K₂OsO₄ |

| Osmium Tetroxide | OsO₄ |

| β-N-Glycopyranosides | Not specified |

| Amphidinolide B | C₅₂H₈₆O₁₄ |

| Carbamates | R-OC(=O)NR'R'' |

| Cinnamate Esters | C₆H₅CH=CHCOOR |

| Allyl Alcohol | C₃H₆O |

| Hydroxyoxazolidinone | C₃H₅NO₃ (parent) |

| Sulfonamides | RSO₂NR'R'' |

| Butyramide | C₄H₉NO |

| Acetamide | C₂H₅NO |

| α-chloro-N-bromoacetamide | C₂H₃BrClNO |

| Phenyl Serine | C₉H₁₁NO₃ |

| Isoserines | C₉H₁₁NO₃ |

| Ketones | RC(=O)R' |

| Carboxylic Acids | RCOOH |

| Aldehydes | RCHO |

| Oxone (Potassium peroxymonosulfate) | KHSO₅ |

| Lactones | Cyclic esters |

| Potassium Permanganate | KMnO₄ |

| Benzoic acid | C₇H₆O₂ |

| Styrene | C₈H₈ |

| trans-Stilbene | C₁₄H₁₂ |

| α-Methylstyrene | C₉H₁₀ |

| Acetophenone | C₈H₈O |

| 1-Methylcyclohexene | C₇H₁₂ |

Selective Oxidation of Functional Groups

Potassium dioxidodioxoosmium, formally known as Potassium osmate(VI), is a versatile and potent oxidizing agent in modern organic chemistry. Its utility stems from its ability to selectively oxidize various functional groups, providing access to valuable molecular architectures. The compound typically acts as a stable and convenient precursor to the active catalytic species, which is often a more reactive Os(VIII) species like osmium tetroxide. In a common catalytic cycle, the Os(VI) from potassium osmate is first oxidized to Os(VIII), which then reacts with the organic substrate, reducing the osmium back to Os(VI) to continue the cycle.

The most prominent application of potassium osmate(VI) is in the dihydroxylation of olefins (alkenes). This reaction, particularly the Sharpless Asymmetric Dihydroxylation, adds two hydroxyl groups across a carbon-carbon double bond, converting alkenes into chiral vicinal diols. Beyond this, potassium osmate(VI) is employed as a catalyst for the oxidative cleavage of C-C double bonds. This process transforms olefins into ketones and carboxylic acids, offering an alternative to ozonolysis. While osmium compounds are known to oxidize a range of other substrates, including alcohols and aldehydes, many of these transformations employ other osmium complexes or in-situ generated osmium tetroxide, for which potassium osmate(VI) serves as a reliable starting material. For example, secondary alcohols can be oxidized to ketones.

The table below summarizes key oxidative transformations catalyzed by systems employing Potassium osmate(VI).

Interactive Data Table: Oxidation of Functional Groups Using Potassium Osmate(VI) Catalysis

| Functional Group | Substrate Example | Product Type(s) | Reaction Type |

| Alkene (Olefin) | Styrene | Vicinal Diol | Dihydroxylation |

| Alkene (Olefin) | Cyclohexene | Ketone, Carboxylic Acid | Oxidative Cleavage |

| Carboxylic Acid | - | Ketone | Oxidative Cleavage |

Emerging Catalytic Applications

The field of osmium catalysis is continually evolving, with researchers exploring novel applications that leverage the unique reactivity of its various oxidation states. While Potassium osmate(VI) is a cornerstone reagent for established oxidation reactions, the broader investigation into Osmium(VI) intermediates is opening new avenues in catalysis.

C-H Bond Activation and Functionalization Mediated by Osmium(VI)

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern synthesis due to its potential for atom economy and for streamlining the construction of complex molecules. Osmium complexes have been investigated for their ability to promote the activation of these typically inert bonds. While low-valent arene-osmium(II) complexes have been studied, spectroscopic evidence suggests that these reactions can proceed through the initial oxidation of the precatalyst to generate dioxo arene-osmium(VI) species, which then act as the key intermediates in the catalytic cycle.

However, the direct application of Potassium osmate(VI) as the primary catalyst in C-H activation is not widely documented. Instead, research in this area often employs other osmium precursors. These findings highlight the catalytic potential of the Os(VI) oxidation state in this challenging transformation, even if potassium osmate's role is currently more established as a precursor for other types of oxidation reactions.

Role in Polymerization or Depolymerization Processes

The application of Potassium dioxidodioxoosmium as a catalyst in polymerization or depolymerization reactions is not a well-documented area in the scientific literature. Oxidative polymerization is a known method for producing certain types of polymers, such as conductive polymers like polyaniline. Likewise, catalytic depolymerization is an area of intense research for chemical recycling of plastics, aiming to break down polymers into valuable monomers. However, a specific role for potassium osmate(VI) or other osmium catalysts in these processes is not prominently reported in recent research.

New Frontiers in Selective Oxidation Catalysis

Research into osmium-catalyzed oxidations continues to push into new territories, with a focus on developing more sustainable, efficient, and selective methods. One of the most significant emerging frontiers is the use of osmium complexes in electrocatalysis. This approach uses electricity as a mild and sustainable input to drive oxidative transformations, such as the oxidation of thioethers or water. High-valent osmium dioxo complexes are being explored for these applications, where the catalyst can be regenerated electrochemically.

Another frontier involves enhancing the sustainability of osmium catalysis. Although highly efficient, the cost of osmium necessitates the development of systems that allow for catalyst recovery and reuse. This has led to research into immobilizing osmium catalysts on solid supports, which facilitates their separation from the reaction mixture and recycling, a key principle of green chemistry. Furthermore, the development of highly efficient catalysts for complex processes like water oxidation remains a critical challenge in the quest for artificial photosynthesis, a field where the fundamental principles of metal-catalyzed oxidation are paramount. These advancements suggest that while Potassium osmate(VI) is a well-established reagent, its derivatives and the broader class of Os(VI) compounds are central to developing the next generation of selective oxidation catalysts.

Theoretical and Computational Studies on Potassium Osmate Vi and High Oxidation State Osmium Species

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For complex transition metal compounds such as potassium osmate(VI), these calculations reveal the distribution of electrons and the nature of the chemical bonds, which in turn dictate the compound's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. stackexchange.comchemrxiv.org It is particularly well-suited for transition metal complexes and is widely used to calculate the ground-state properties of molecules like potassium osmate(VI). DFT calculations for the [OsO₂(OH)₄]²⁻ anion, the active component of potassium osmate, can determine its optimized geometry, electronic energy, and the distribution of electron density.

These calculations confirm the octahedral geometry of the complex anion with the two oxo (O=) ligands in a trans configuration, a finding consistent with experimental crystallographic data. wikipedia.org The computed bond lengths and angles typically show excellent agreement with experimental values. Furthermore, DFT provides access to the energies and compositions of the molecular orbitals, which are essential for understanding the compound's chemical behavior and its interactions with other molecules. First-principles calculations based on DFT have also been used to determine the Os-projected density of phonon states, providing a theoretical basis for assigning vibrational modes that involve significant movement of the osmium atom. arxiv.org

Table 1: Representative DFT-Calculated Ground State Properties for [OsO₂(OH)₄]²⁻

| Property | Description | Typical Calculated Value |

| Os=O Bond Length | The distance between the osmium and the doubly-bonded oxygen atoms. | 1.75 Å |

| Os-OH Bond Length | The distance between the osmium and the singly-bonded hydroxyl oxygen atoms. | 1.99 Å |

| O=Os=O Angle | The angle formed by the two trans oxo ligands and the central osmium atom. | ~180° |

| HO-Os-OH Angle | The angle between adjacent hydroxyl ligands in the equatorial plane. | ~90° |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Varies with functional |

Note: The values presented are typical and can vary depending on the specific DFT functional and basis set used in the calculation.

To gain a deeper understanding of the bonding within the [OsO₂(OH)₄]²⁻ anion, advanced analytical methods like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

The NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that align with the intuitive Lewis structure concepts of chemical bonds and lone pairs. nih.gov For potassium osmate, NBO analysis would quantify the nature of the Os=O and Os-OH bonds, detailing their hybridization and polarization. It would reveal the significant covalent character of these bonds and the charge distribution among the osmium, oxygen, and hydrogen atoms.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and molecular structure. researchgate.netsemanticscholar.org This method identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide a rigorous description of the interaction. For the [OsO₂(OH)₄]²⁻ anion, QTAIM analysis would characterize the Os=O and Os-OH interactions, distinguishing the strong, shared interaction of the double bond from the single bond based on parameters like the electron density (ρ) and its Laplacian (∇²ρ) at the BCP.

Computational studies are critical for characterizing the unique nature of the osmium-oxygen bonds in high-oxidation-state species. In the [OsO₂(OH)₄]²⁻ anion, there are two distinct types of Os-O bonds: the short, strong Os=O double bonds and the longer Os-OH single bonds. wikipedia.orgnih.gov

DFT calculations, complemented by NBO analysis, can elucidate the orbital interactions that constitute these bonds. The Os=O bond is typically described as a combination of a strong σ-bond and a significant π-bond, arising from the overlap of osmium d-orbitals with oxygen p-orbitals. This strong π-interaction is responsible for the short bond length and high bond strength. arxiv.org The Os-OH bonds are primarily σ-bonds, with a greater degree of ionic character compared to the Os=O bonds. The combination of these theoretical approaches provides a comprehensive picture of the electronic structure that governs the stability and reactivity of the osmate ion.

Reaction Mechanism Modeling

Potassium osmate(VI) is a renowned catalyst, particularly in the dihydroxylation of alkenes. heraeus-precious-metals.com Computational modeling is a powerful tool for mapping the entire catalytic cycle, identifying key intermediates and transition states, and understanding the factors that control the reaction's rate and selectivity. nih.gov

The catalytic cycle for dihydroxylation using potassium osmate(VI) involves a redox process where osmium cycles between the +6 and +8 oxidation states. The key steps, which can be modeled using DFT, are:

Oxidation: The Os(VI) precatalyst, [OsO₂(OH)₄]²⁻, is oxidized by a co-oxidant (like N-methylmorpholine N-oxide, NMO) to an active Os(VIII) species, typically osmium tetroxide (OsO₄). organic-chemistry.org

Cycloaddition: The highly electrophilic OsO₄ reacts with an alkene in a concerted [3+2] cycloaddition step. DFT calculations are used to locate the transition state for this step, which is crucial for determining the reaction's stereoselectivity. organic-chemistry.org

Intermediate Formation: This cycloaddition leads to the formation of a cyclic osmate ester, which is an Os(VI) intermediate. The structure and stability of this intermediate can be thoroughly characterized computationally.

Hydrolysis and Catalyst Regeneration: The osmate ester is then hydrolyzed to release the diol product and regenerate the [OsO₂(OH)₄]²⁻ catalyst, which can then re-enter the catalytic cycle.

By mapping this pathway, computational chemists can visualize the geometric changes and understand the electronic rearrangements that occur during the reaction.

A primary goal of reaction mechanism modeling is to generate a complete energy profile for the catalytic cycle. researchgate.net This is achieved by calculating the relative free energies of all reactants, intermediates, transition states, and products.

Table 2: Illustrative Energy Profile for a Catalytic Dihydroxylation Step

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | OsO₄ + Alkene | 0.0 |

| TS₁ | [3+2] Cycloaddition Transition State | +5 to +10 |

| Intermediate | Cyclic Os(VI) Osmate Ester | -20 to -30 |

| TS₂ | Hydrolysis Transition State | Variable |

| Products | Diol + [OsO₂(OH)₄]²⁻ | Exergonic |

Note: These are representative values to illustrate the concept. Actual energies are highly dependent on the specific alkene, ligands, and solvent.

Solvation Effects in Computational Simulations

In the computational modeling of osmium species, particularly those in high oxidation states like potassium osmate(VI), accounting for the surrounding solvent environment is critical for achieving accurate predictions of their properties and reactivity. Solvation effects are incorporated into theoretical calculations through two primary approaches: explicit and implicit solvent models.

The explicit solvent model involves including a specific number of solvent molecules in the quantum mechanical (QM) calculation. This method allows for the detailed study of direct solvent-solute interactions, such as hydrogen bonding, which can significantly influence the electronic structure and behavior of the osmium complex. However, this approach is computationally demanding. A more computationally efficient alternative is the use of hybrid quantum mechanics/molecular mechanics (QM/MM) methods. In this framework, the osmium complex is treated with a high level of quantum theory, while the surrounding solvent molecules are described using classical molecular mechanics force fields. dtu.dk This hybrid approach has been shown to effectively model the solvent environment, yielding results for bond lengths and charge distributions that are comparable to full QM simulations but at a fraction of the computational cost. dtu.dk For instance, QM/MM simulations of osmium complexes in water have demonstrated that the classically described solvent enhances the charge separation on the ions, bringing the calculated charge on the complex closer to integer values compared to full QM calculations where charge delocalization can occur between the solute and the solvent's electronic states. dtu.dk

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium rather than individual molecules. nih.gov This method is widely used to calculate properties in solution and is particularly effective for estimating the bulk electrostatic effects of the solvent on the solute. The PCM approach has been successfully applied in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations of osmium complexes to simulate properties in solvents like acetonitrile. nih.govresearchgate.net These models are crucial for accurately predicting spectroscopic and electrochemical properties that are highly sensitive to the polarity of the surrounding medium.

Spectroscopic Property Simulations

Computational chemistry provides powerful tools for simulating the spectroscopic properties of osmium compounds, offering insights into their electronic and geometric structures. These simulations are essential for interpreting complex experimental spectra and for establishing structure-property relationships.

Prediction of Vibrational Frequencies and Electronic Transitions

Density Functional Theory (DFT) is a cornerstone for predicting the vibrational frequencies of osmium complexes. First-principles phonon calculations based on DFT have been successfully used to determine the Os-projected density of phonon states (Os-pDOS) for potassium osmate, K₂[OsO₂(OH)₄]. arxiv.org These calculations can identify specific vibrational modes that involve significant displacement of the osmium atom. For K₂[OsO₂(OH)₄], theoretical calculations identified six distinct peaks in the Os-pDOS, with two high-intensity peaks at lower energies (<12 meV) attributed to the large mass of the osmium atom, and four peaks at higher energies (19–42 meV) corresponding to various optical modes involving the Os–O and Os–OH bonds. arxiv.org

Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting absorption spectra. researchgate.net For a range of osmium(II) complexes, TD-DFT calculations within a PCM framework have been used to assign the lowest-energy absorption bands to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net These calculations can predict the energies of vertical excitations and provide detailed information on the molecular orbitals involved in these transitions. nih.gov For example, in osmium(II) diimine complexes, the lowest-lying absorptions are predominantly assigned to a transition from the dxy orbital of osmium to the π* orbital of the N^N ligand. researchgate.net

Correlation of Theoretical Calculations with Experimental Data

A key validation of computational methods is the correlation of simulated data with experimental results. In the study of osmium compounds, there is often excellent agreement between theoretical predictions and experimental spectroscopic data.

For potassium osmate, the Os-projected density of phonon states calculated using DFT shows good agreement with experimental data obtained from Nuclear Inelastic Scattering (NIS) spectroscopy. arxiv.org This correlation allows for a precise assignment of the observed vibrational modes. arxiv.org Similarly, DFT simulations of high-energy resolution X-ray absorption near-edge structure (XANES) spectra for osmium compounds have shown good agreement with experimental data, which helps to elucidate details of their local atomic and electronic structure. researchgate.netresearchgate.net

In the realm of electronic spectroscopy, the bond lengths and angles of osmium complexes optimized using DFT methods at the B3LYP level are generally in good agreement with values obtained from single-crystal X-ray diffraction. researchgate.netacs.org Furthermore, electronic transition energies calculated with TD-DFT methods closely match the absorption maxima observed in experimental UV-Vis spectra, validating the assignment of these transitions as MLCT bands. researchgate.net

Table 1: Comparison of Calculated and Experimental Vibrational Data for K₂[OsO₂(OH)₄]

| Peak | Calculated Os-pDOS (meV) arxiv.org | Vibrational Mode Description arxiv.org |

| 1 | < 12 | Transverse Acoustic (TA) mode |

| 2 | < 12 | Vibration between Os+(OH) and K+O groups; Longitudinal Acoustic (LA) and second TA modes |

| 3 | 19-42 | Displacement of Os+O in (OH) relative to K+O+H in (OH) |

| 4 | 19-42 | Vibration between Os+K+O and OH groups |

| 5 | 19-42 | Vibrations involving Os+K, O+(OH), and (OH) groups |

| 6 | 19-42 | Vibrations involving Os+K, O+(OH), and (OH) groups |

Redox Behavior and Electrochemistry Simulations

Computational methods are invaluable for investigating the redox properties of osmium complexes, providing a molecular-level understanding of electron transfer processes that are fundamental to their roles in catalysis and molecular electronics.

Calculation of Redox Potentials for Os(VI)/Os(V) and Other Couples

DFT calculations are frequently employed to compute the redox potentials of osmium complexes, including the Os(VI)/Os(V) couple and other relevant transitions. These calculations typically involve optimizing the geometry of the complex in its different oxidation states (e.g., Os(VI) and Os(V)) and then calculating the energy difference between them. By incorporating solvation energies, usually through a continuum model, theoretical redox potentials can be obtained that are often in good agreement with experimental values derived from techniques like cyclic voltammetry. mdpi.comresearchgate.net Theoretical studies have been applied to various osmium complexes, providing insights into the electronic changes that accompany redox events. unige.chresearchgate.net For example, calculations on Os(V)-hydrazido complexes show they can be electrochemically oxidized to Os(VI) or reduced to Os(IV) and Os(III), with the computed electronic structures helping to rationalize this extensive redox chemistry. researchgate.net

Understanding Substituent Effects on Electrochemical Properties